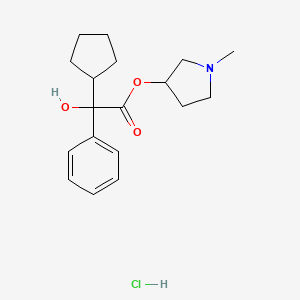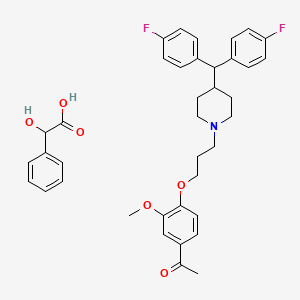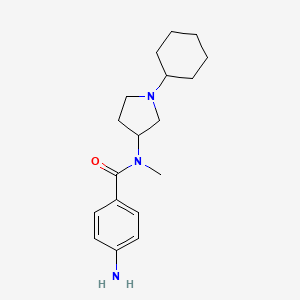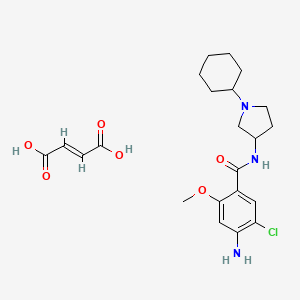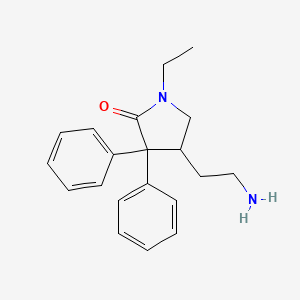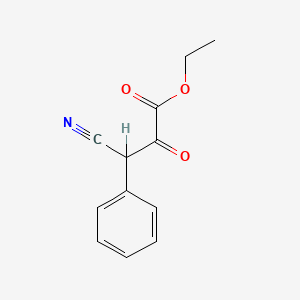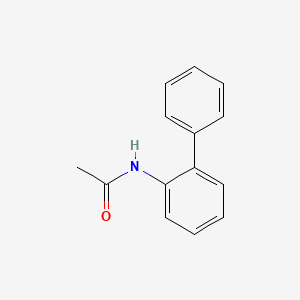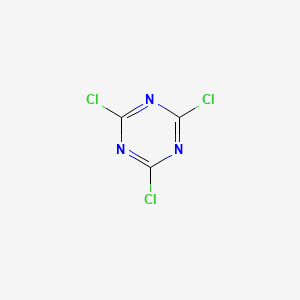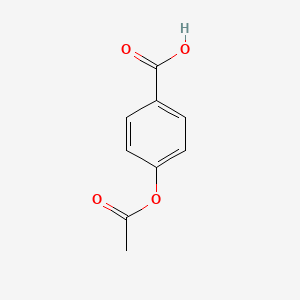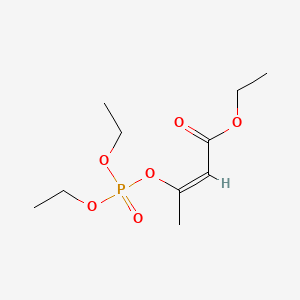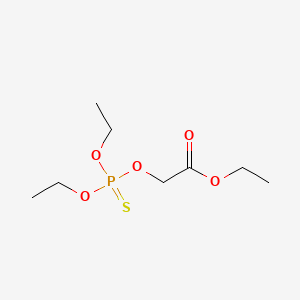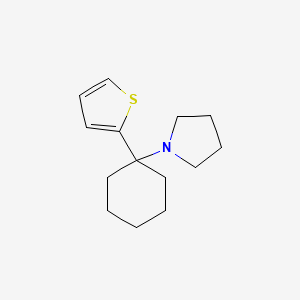
1-(1-(2-Thienyl)cyclohexyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(2-Thienyl)cyclohexyl]pyrrolidine is a DEA Schedule I controlled substance. Substances in the DEA Schedule I have no currently accepted medical use in the United States, a lack of accepted safety for use under medical supervision, and a high potential for abuse.
Applications De Recherche Scientifique
Spectroscopic Identification and Analytical Methods
1-(1-(2-Thienyl)cyclohexyl)pyrrolidine has been identified through various spectroscopic techniques. Its unique mass and infrared spectra distinguish it from other analogs, which helps in analytical and forensic studies. This compound's analysis involves gas-liquid and thin-layer chromatographic systems, demonstrating its significance in chemical identification and substance analysis (Bailey, Gagné, & Pike, 1976).
Organocatalysis in Chemical Synthesis
In the field of organic synthesis, derivatives of 1-(1-(2-Thienyl)cyclohexyl)pyrrolidine have been used as organocatalysts. For instance, (2S)-2-[(Phenylsulfinyl)methyl]pyrrolidine, derived from L-proline, is an efficient organocatalyst. It has been used for asymmetric Michael addition in the synthesis of various γ-nitro carbonyl compounds, demonstrating high yield and excellent stereoselectivity without additional additives (Singh et al., 2013).
Electrophysiological and Functional Properties
1-(1-(2-Thienyl)cyclohexyl)pyrrolidine analogs have been studied for their electrophysiological and functional properties. For example, the stereoselective behavior of 1-[(4-chlorophenyl)sulfonyl]-2-(2-thienyl)pyrrolidine, a blocker of cardiovascular L-type calcium channels, has been researched. The study of its enantiomers provided insights into their binding properties and potential implications in cardiac stereoselectivity and vascular stereospecificity (Carosati et al., 2009).
Propriétés
Numéro CAS |
22912-13-6 |
|---|---|
Nom du produit |
1-(1-(2-Thienyl)cyclohexyl)pyrrolidine |
Formule moléculaire |
C14H21NS |
Poids moléculaire |
235.39 g/mol |
Nom IUPAC |
1-(1-thiophen-2-ylcyclohexyl)pyrrolidine |
InChI |
InChI=1S/C14H21NS/c1-2-8-14(9-3-1,13-7-6-12-16-13)15-10-4-5-11-15/h6-7,12H,1-5,8-11H2 |
Clé InChI |
XLQOCWQLDNWQDM-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)(C2=CC=CS2)N3CCCC3 |
SMILES canonique |
C1CCC(CC1)(C2=CC=CS2)N3CCCC3 |
Apparence |
Solid powder |
Autres numéros CAS |
22912-13-6 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
1-(1-(2-thienyl)cyclohexyl)pyrrolidine 1-(1-(2-thienyl)cyclohexyl)pyrrolidine hydrochloride |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



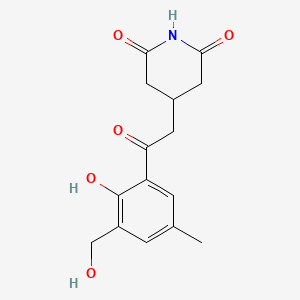
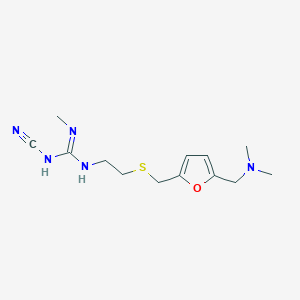
![2-[2-Amino-3-(4-chlorobenzoyl)phenyl]acetamide](/img/structure/B1664445.png)
